Bis(3-ethoxy-4-methoxyphenyl)methanone

Descripción

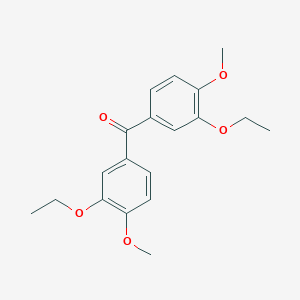

Bis(3-ethoxy-4-methoxyphenyl)methanone is a benzophenone derivative characterized by two phenyl rings substituted with ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at the 3- and 4-positions, respectively, linked via a ketone bridge. This compound is of interest in organic synthesis, materials science, and pharmaceutical research due to its electronic and steric properties imparted by the alkoxy substituents. The ethoxy group enhances lipophilicity and electron-donating effects, while the methoxy group contributes to resonance stabilization. Its structural features make it a candidate for applications such as UV absorbers, photoinitiators, or intermediates in OLED materials .

Propiedades

Número CAS |

110049-32-6 |

|---|---|

Fórmula molecular |

C19H22O5 |

Peso molecular |

330.4 g/mol |

Nombre IUPAC |

bis(3-ethoxy-4-methoxyphenyl)methanone |

InChI |

InChI=1S/C19H22O5/c1-5-23-17-11-13(7-9-15(17)21-3)19(20)14-8-10-16(22-4)18(12-14)24-6-2/h7-12H,5-6H2,1-4H3 |

Clave InChI |

RDGPYSMMOAURJB-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=C(C=CC(=C1)C(=O)C2=CC(=C(C=C2)OC)OCC)OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Substituent Comparison of Selected Benzophenone Derivatives

Key Observations :

- Substituent Position: Para-substituted methoxy groups (e.g., Bis(4-methoxyphenyl)methanone) maximize resonance stabilization, whereas meta-substituted ethoxy groups in the target compound introduce steric hindrance and alter electron distribution .

- Halogen vs. Alkoxy: Fluorine substituents (e.g., Bis(4-fluorophenyl)methanone) enhance thermal stability (decomposition >300°C) due to strong C-F bonds, while alkoxy groups improve solubility in polar solvents .

Physicochemical Properties

Table 2: Thermal and Spectral Properties

Key Observations :

- Thermal Stability: Compounds with hydrogen-bonding networks (e.g., tetrazole derivatives) exhibit higher decomposition temperatures (~288°C) compared to alkoxy-substituted benzophenones .

- Melting Points: Fluorinated derivatives (e.g., Bis(2,5-difluoro-4-methoxyphenyl)methanone) have higher melting points due to increased crystallinity from halogen interactions .

Key Observations :

- Pd-Catalyzed Reactions: High-yield routes (e.g., 84% for Bis(4-methoxyphenyl)methanone) leverage cross-coupling, whereas ethoxy groups may require harsher alkylation conditions .

- Fluorinated Precursors : Sequential fluorination and methoxylation steps are critical for synthesizing difluoro-methoxy derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.